N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9/h7,9,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
XWWIMUHZAVGCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)NC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine typically involves the reaction of 4-ethyl-1,3-thiazole with piperidine. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process. The mixture is usually heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiazole ring can interact with active sites of enzymes, leading to inhibition of their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Key Observations:
- Thiazole Modifications : The target compound’s 4-ethyl-thiazole differs from 6a’s 4-hydroxyphenyl-thiazole and the 5-chloro-thiazole in . Bulky substituents (e.g., ethyl, aryl) may improve membrane penetration, while polar groups (e.g., hydroxy, acetamide) enhance solubility and target interaction.
- Amine Functionalization : The piperidin-4-amine in the target compound contrasts with piperazine in and acetylated amines in . Secondary and tertiary amines (e.g., methoxyethyl in ) can alter basicity and hydrogen-bonding capacity.
- Hybrid Heterocycles : Compounds combining thiazole with pyrimidine ( ) or thiadiazole ( ) suggest synergistic effects in multi-target engagement.
Pharmacological and Physicochemical Comparisons
- Enzyme Inhibition : Thiazole derivatives like 6a and 6b exhibit COX-1/COX-2 inhibitory activity, with selectivity influenced by substituents. The target compound’s ethyl group may favor hydrophobic binding pockets in similar enzymes .
- Anticancer Potential: Analogs such as N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides ( ) demonstrate antitumor activity, suggesting that the thiazole-piperidine scaffold in the target compound could be optimized for oncology applications.
- Physicochemical Properties : The methoxyethyl group in (C17H28N2O2, MW 292.42) increases hydrophilicity compared to the target compound’s ethyl-thiazole, highlighting trade-offs between lipophilicity and solubility.
Biological Activity
N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound features a thiazole ring and a piperidine moiety, which are known for their roles in various pharmacological activities. The compound is primarily studied for its antimicrobial and anti-inflammatory effects, among other biological activities.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives of thiazole compounds often demonstrate significant inhibition against various pathogens. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound Derivatives
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 | Bactericidal |
| E. coli | 1.0 | 2.0 | Bacteriostatic |
| Staphylococcus epidermidis | 0.3 | 0.6 | Bactericidal |
These results suggest that the compound's structural features contribute to its efficacy against bacterial strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Mechanism of Action:
The anti-inflammatory effects are believed to arise from the compound's ability to modulate signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.
Case Studies
-
In Vitro Studies:
A study evaluated the compound's activity against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results showed that it effectively inhibited bacterial growth at low concentrations, highlighting its potential as an antibacterial agent . -
In Vivo Studies:
Animal models demonstrated that administration of this compound resulted in decreased inflammation markers in tissues subjected to inflammatory stimuli . This suggests promising therapeutic applications in treating inflammatory diseases.
Research Findings
Recent studies have expanded on the biological profile of this compound:
- Antimicrobial Evaluation:
- Synergistic Effects:
Q & A
Q. What are the common synthetic routes for preparing N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine and its analogs?
The compound can be synthesized via coupling reactions between thiazole-containing intermediates and substituted piperidines. For example, analogs like N-(1-(pyrimidin-2-yl)piperidin-4-yl)thiazole-4-carboxamide are synthesized by reacting carboxylic acids (e.g., 6) with amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) under solvent-free or THF-based conditions . Key steps include nucleophilic substitution or condensation, often optimized for regioselectivity. Characterization typically involves H NMR, C NMR, and HPLC to confirm purity and structure .
Q. How is structural characterization performed for this compound?
Structural elucidation relies on spectroscopic and chromatographic methods. H NMR identifies proton environments (e.g., ethyl groups at δ ~1.3 ppm, thiazole protons at δ ~7-8 ppm), while C NMR confirms carbon frameworks (e.g., thiazole carbons at ~150-160 ppm). High-resolution mass spectrometry (HRMS) validates molecular weights, and HPLC (e.g., 98-99% purity) ensures compound integrity . Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) resolves stereochemistry and crystal packing .
Q. What preliminary biological activities have been reported for similar thiazole-piperidine hybrids?
Thiazole-piperidine derivatives exhibit antimicrobial and antitumor potential. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl) analogs showed anticancer activity in NCI screening, with IC values <10 µM against select cell lines . Antimicrobial studies highlight substituent-dependent efficacy; electron-withdrawing groups (e.g., -CF) enhance activity by modulating membrane penetration .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of this compound?
Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. Molecular docking (e.g., AutoDock Vina) identifies binding modes with targets like adenosine receptors or histamine H/H receptors, correlating steric/electronic features with affinity . QSAR models link structural descriptors (e.g., logP, polar surface area) to bioavailability, aiding in lead optimization .
Q. How do contradictory data in yield or bioactivity arise, and how are they resolved?
Discrepancies in synthetic yields (e.g., 6% vs. 39% in similar reactions) often stem from solvent choice, temperature, or catalyst loading . Systematic Design of Experiments (DoE) can isolate critical parameters. Bioactivity variations may arise from assay conditions (e.g., cell line heterogeneity) or impurities. Orthogonal assays (e.g., SPR, enzymatic) and rigorous QC (HPLC ≥95%) mitigate these issues .
Q. What strategies improve the pharmacokinetic profile of this compound?
Structural modifications enhance solubility and metabolic stability. Introducing morpholine or tetrahydronaphthalenyl groups increases hydrophilicity, while fluorination (e.g., -CF) reduces CYP450-mediated oxidation. Prodrug approaches (e.g., esterification of amine groups) improve oral bioavailability . Pharmacokinetic studies in rodent models assess AUC and to validate improvements .
Q. How are crystallographic challenges addressed during SC-XRD analysis?
Twinning or low-resolution data complicate refinement. SHELXD/SHELXE resolve phase problems via dual-space methods, while SHELXL refines anisotropic displacement parameters. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances data quality. Hydrogen bonding networks (e.g., N-H···S interactions) are validated using Olex2 .
Q. What are the mechanistic insights into its antitumor activity?
Thiazole-piperidine hybrids inhibit tubulin polymerization or kinase pathways (e.g., EGFR, VEGFR). In vitro assays (e.g., MTT) confirm cytotoxicity, while Western blotting detects apoptosis markers (e.g., caspase-3 cleavage). In vivo xenograft models (e.g., HT-29 colon cancer) show tumor growth inhibition ≥50% at 25 mg/kg .
Methodological Tables
Q. Table 1. Representative Synthetic Yields and Conditions
| Compound | Method | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Analog 58 | Method A | THF | 39 | 98 | |
| Analog 59 | Method A | THF | 6 | 99 | |
| N-Cyclopropyl derivative | CuBr-catalyzed | DMSO | 17.9 | - |
Q. Table 2. Key Pharmacological Data
| Assay Type | Target | IC/EC | Model System | Reference |
|---|---|---|---|---|
| Anticancer | NCI-60 panel | 2.5 µM (Avg.) | HCT-116 cells | |
| Antimicrobial | S. aureus | 8 µg/mL | Broth microdilution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
